molecular formula C18H18N4O B11989841 3-Isopropyl-N'-(1-naphthylmethylene)-1H-pyrazole-5-carbohydrazide

3-Isopropyl-N'-(1-naphthylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11989841
M. Wt: 306.4 g/mol
InChI Key: OPKSURXASVGONS-YBFXNURJSA-N
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Description

3-Isopropyl-N’-(1-naphthylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, an isopropyl group, and a naphthylmethylene moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-N’-(1-naphthylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-isopropyl-1H-pyrazole-5-carbohydrazide with 1-naphthaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the condensation process, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-N’-(1-naphthylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in derivatives with new functional groups.

Scientific Research Applications

3-Isopropyl-N

Properties

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

N-[(E)-naphthalen-1-ylmethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C18H18N4O/c1-12(2)16-10-17(21-20-16)18(23)22-19-11-14-8-5-7-13-6-3-4-9-15(13)14/h3-12H,1-2H3,(H,20,21)(H,22,23)/b19-11+

InChI Key

OPKSURXASVGONS-YBFXNURJSA-N

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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